3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid
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Overview
Description
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of propanoic acid and contains a chlorophenyl group, which is known for its various applications in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of beta-alanine and the amine group of 4-chlorobenzoyl chloride .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the formamido and propanamido groups.
3-Amino-3-(4-chlorophenyl)propionic acid: Contains an amino group instead of the formamido group.
Uniqueness
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H15ClN2O4 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-[3-[(4-chlorobenzoyl)amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C13H15ClN2O4/c14-10-3-1-9(2-4-10)13(20)16-7-5-11(17)15-8-6-12(18)19/h1-4H,5-8H2,(H,15,17)(H,16,20)(H,18,19) |
InChI Key |
PZDJVXUUCQBQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
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